

Introduction: The Significance of Chiral Amines in Modern Drug Discovery

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Compound of Interest

Compound Name: (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride

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Chiral amines are fundamental structural motifs present in over 80% of all drugs and clinical candidates.[1] Their stereochemistry is often critical for therapeutic efficacy, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. (S)-1-(2-Fluorophenyl)propan-1-amine is a key chiral building block, valued for the unique electronic properties imparted by the ortho-fluorine substituent, which can enhance metabolic stability and binding affinity in target molecules.[2]

This document provides a comprehensive, field-tested guide for the asymmetric synthesis of **(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride**. The strategy detailed herein is a robust, two-stage process commencing with the synthesis of the prochiral ketone precursor, 1-(2-fluorophenyl)propan-1-one, followed by a highly diastereoselective reductive amination using a chiral sulfinamide auxiliary. This approach is selected for its reliability, scalability, and high degree of stereochemical control, making it suitable for both academic research and process development environments.

Overall Synthetic Strategy

The synthesis is logically divided into three primary stages: (I) formation of the prochiral ketone, (II) asymmetric induction and reduction to the chiral amine, and (III) conversion to the stable hydrochloride salt for isolation and storage. This multi-step process ensures high purity and enantiomeric excess in the final product.

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Caption: Overall workflow for the synthesis of (S)-1-(2-Fluorophenyl)propan-1-amine HCl.

Part I: Synthesis of Prochiral Ketone 1-(2-Fluorophenyl)propan-1-one

Principle of Synthesis: Friedel-Crafts Acylation

The synthesis of the ketone precursor is achieved via a Friedel-Crafts acylation. In this electrophilic aromatic substitution reaction, propionyl chloride is activated by a Lewis acid catalyst, aluminum chloride (AlCl_3), to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich fluorobenzene ring, primarily at the para position due to steric hindrance and the directing effect of the fluorine atom, but with sufficient ortho-product formation for this synthesis. The ortho-isomer is then separated for the subsequent step.

Experimental Protocol: 1-(2-Fluorophenyl)propan-1-one

- **Setup:** To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (scrubber with NaOH solution), add anhydrous aluminum chloride (1.2 eq).
- **Solvent & Reagent Addition:** Add anhydrous dichloromethane (DCM, 200 mL) to the flask and cool the suspension to 0 °C in an ice bath. Add fluorobenzene (1.0 eq) to the dropping funnel and add it to the stirred suspension over 15 minutes.
- **Acylation:** Add propionyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, cool the mixture back to 0 °C and slowly and carefully quench the reaction by pouring it onto crushed ice (~300 g) with vigorous stirring.

- Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 100 mL). Combine the organic layers and wash sequentially with 1 M HCl (100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL).
- Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude oil contains a mixture of ortho and para isomers. Purify by flash column chromatography or fractional distillation under reduced pressure to isolate the desired 1-(2-fluorophenyl)propan-1-one.

Reagent	Molar Eq.	Mol	Mass / Volume	MW (g/mol)
Fluorobenzene	1.0	0.20	19.2 g (18.3 mL)	96.10
Propionyl Chloride	1.1	0.22	20.4 g (18.7 mL)	92.52
Aluminum Chloride	1.2	0.24	32.0 g	133.34
Dichloromethane	-	-	200 mL	-

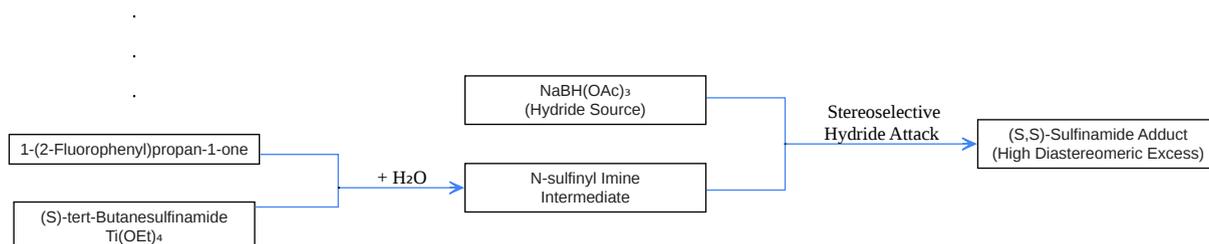
Part II: Asymmetric Synthesis of the Chiral Amine

Principle of Synthesis: Diastereoselective Reductive Amination

This stage is the core of the asymmetric synthesis. It leverages the well-established Ellman tert-butanesulfinamide chemistry to achieve high stereocontrol.^[1]

- Iminogenesis: The prochiral ketone condenses with (S)-(-)-tert-butanesulfinamide. This reaction is typically catalyzed by a mild Lewis acid like Ti(OEt)₄, which facilitates dehydration to form an N-sulfinyl imine intermediate.
- Diastereoselective Reduction: The C=N bond of the imine is then reduced. The bulky tert-butyl group on the chiral sulfinyl auxiliary effectively shields one face of the imine. A hydride reducing agent, such as sodium triacetoxyborohydride, will preferentially attack from the less sterically hindered face, leading to the formation of one diastereomer in high excess.^{[3][4]}

Sodium triacetoxyborohydride is an ideal choice as it is a mild reducing agent that tolerates many functional groups and does not reduce the starting ketone.[4]



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Caption: Mechanism of Asymmetric Reductive Amination.

Experimental Protocol: (S,S)-N-(tert-Butanesulfinyl)-1-(2-fluorophenyl)propan-1-amine

- Setup: In a flame-dried 500 mL round-bottom flask under an argon atmosphere, combine 1-(2-fluorophenyl)propan-1-one (1.0 eq) and (S)-(-)-tert-butanesulfinamide (1.05 eq).
- Solvent & Catalyst: Add anhydrous THF (250 mL) followed by titanium(IV) ethoxide (2.0 eq).
- Iminogenesis: Heat the mixture to reflux (approx. 65 °C) and stir for 8-12 hours. Monitor the formation of the imine by TLC or ¹H NMR.
- Reduction: Cool the reaction mixture to -40 °C (acetonitrile/dry ice bath). In a separate flask, dissolve sodium triacetoxyborohydride (1.5 eq) in anhydrous THF (100 mL) and add this solution slowly to the reaction mixture over 30 minutes, keeping the internal temperature below -35 °C.
- Reaction: Stir the reaction at -40 °C for 6 hours.

- Quenching: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (100 mL).
- Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Filter the mixture through a pad of Celite® to remove titanium salts, washing the pad with ethyl acetate. Combine the filtrate and washings, and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 100 mL).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure diastereomeric product.

Reagent	Molar Eq.	Mol	Mass / Volume	MW (g/mol)
1-(2-Fluorophenyl)propan-1-one	1.0	0.10	15.2 g	152.18
(S)-(-)-tert-Butanesulfinamide	1.05	0.105	12.7 g	121.22
Titanium(IV) Ethoxide	2.0	0.20	45.6 g (44.3 mL)	228.10
Sodium Triacetoxyborohydride	1.5	0.15	31.8 g	211.94
Tetrahydrofuran (THF)	-	-	350 mL	-

Part III: Final Deprotection and Salt Formation

Principle of Synthesis: Acidic Cleavage

The final step involves the removal of the chiral auxiliary and the formation of the hydrochloride salt. A strong acid, such as hydrochloric acid, readily cleaves the N-S bond of the sulfinamide. Using a solution of HCl in a solvent like dioxane or methanol allows for the simultaneous

cleavage and precipitation of the desired amine as its hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle and purify than the free amine.

Experimental Protocol: (S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride

- Setup: Dissolve the purified (S,S)-N-(tert-Butanesulfinyl) adduct (1.0 eq) in methanol (100 mL) in a 250 mL round-bottom flask.
- Acidification: Cool the solution to 0 °C in an ice bath. Slowly add a 4 M solution of HCl in 1,4-dioxane (2.5 eq) dropwise.
- Precipitation: A white precipitate should form upon addition of the acid. Stir the resulting slurry at 0 °C for 30 minutes, and then at room temperature for an additional 1 hour.
- Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 50 mL) to remove the cleaved sulfinamide byproduct and any residual solvent.
- Drying: Dry the white solid under high vacuum to a constant weight to yield the final product, **(S)-1-(2-Fluorophenyl)propan-1-amine hydrochloride**.

Analytical Characterization

The identity, purity, and stereochemical integrity of the final product should be confirmed by a suite of analytical techniques.

Analysis	Expected Results
Appearance	White to off-white crystalline solid
Melting Point	Specific to the compound, determined by DSC
¹ H NMR (400 MHz, DMSO-d ₆)	Expected peaks for aromatic, methine, methylene, and methyl protons. The amine protons will appear as a broad singlet.[5]
¹³ C NMR (101 MHz, DMSO-d ₆)	Characteristic signals for all unique carbon atoms. C-F coupling will be observable.[6]
¹⁹ F NMR (376 MHz, DMSO-d ₆)	A single resonance corresponding to the fluorine atom on the aromatic ring.
Chiral HPLC	Baseline separation of (S) and (R) enantiomers on a suitable chiral column (e.g., Chiralpak AD-H) to determine enantiomeric excess (ee%).
Mass Spectrometry (ESI+)	Calculated m/z for the free amine [C ₉ H ₁₂ FN+H] ⁺ .

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

- Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a dry environment (glovebox or under inert atmosphere).
- Propionyl Chloride: Corrosive and lachrymatory. Handle with care in a fume hood.
- Titanium(IV) Ethoxide: Moisture-sensitive. Handle under an inert atmosphere.
- Sodium Triacetoxyborohydride (STAB): Water-reactive; contact with water or moisture can release flammable gases.[7][8] It is also an irritant.[9] Store in a dry, inert atmosphere and handle with care to avoid dust inhalation.[7][10][11]

- Hydrochloric Acid (in Dioxane/Methanol): Highly corrosive. Avoid inhalation of vapors.

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